Neokestose

説明

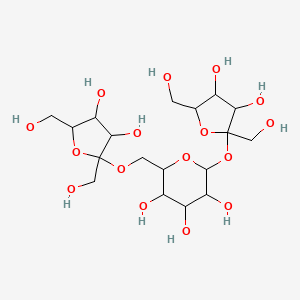

Structure

2D Structure

特性

CAS番号 |

3688-75-3 |

|---|---|

分子式 |

C18H32O16 |

分子量 |

504.4 g/mol |

IUPAC名 |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C18H32O16/c19-1-6-10(24)14(28)17(4-21,32-6)30-3-8-9(23)12(26)13(27)16(31-8)34-18(5-22)15(29)11(25)7(2-20)33-18/h6-16,19-29H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18+/m1/s1 |

InChIキー |

HQFMTRMPFIZQJF-OESPXIITSA-N |

正規SMILES |

C(C1C(C(C(O1)(CO)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O |

製品の起源 |

United States |

Occurrence and Natural Biogeochemical Distribution of Neokestose

Phytochemical Analysis of Neokestose in Plant Species

This compound is a naturally occurring fructooligosaccharide found in a limited number of plant species mdpi.com. Its presence has been confirmed through phytochemical analysis in various plants, including those belonging to the families Asteraceae, Campanulaceae, Liliales (Agavaceae, Iridaceae, Amaryllidaceae, Liliaceae), and Poaceae sci-hub.se. Specific plant sources where this compound has been identified include onion (Allium cepa L.), asparagus (Asparagus officinalis L.), and agave (Agave spp.) mdpi.commdpi.com. Research has utilized techniques such as thin layer chromatography (TLC) and gas-liquid chromatography (GLC) to isolate and identify this compound from plant extracts, such as onion bulbs scispace.com. High performance anion exchange chromatography with integrated pulsed amperometric detection (HPAEC-IPAD) has also been employed for the identification of this compound in plant matrices like banana fruit pulp frontiersin.org.

Distribution Patterns in Various Plant Organs and Tissues

The distribution of this compound within a plant can vary among different organs and tissues. Studies on Agave deserti have shown the presence of this compound in vascular tissues and phloem sap of mature leaves nih.govresearchgate.net. In this specific plant, oligofructans, including this compound, were found to be virtually absent from the chlorenchyma, suggesting that their biosynthesis might be restricted to the vascular tissues nih.govresearchgate.net. Research on asparagus roots has indicated that fructans, including those of the inulin (B196767) neoseries type which are based on this compound, show increased abundance towards the inner root tissues, corresponding with the distribution pattern of related fructan biosynthesis enzymes mdpi.com. In onion plants, changes in trisaccharide and oligosaccharide content have been observed in bulbs and leaves during growth, suggesting different mechanisms of biosynthesis, transfer, and accumulation in individual organs scispace.com.

Comparative Abundance with Other Fructooligosaccharide Isomers

This compound is often found alongside other fructooligosaccharide isomers, such as 1-kestose (B104855) and nystose (B80899), in plants and natural products conicet.gov.armdpi.com. The comparative abundance of these isomers can vary depending on the plant species and even within different parts of the same plant. For instance, in yacon syrup, 1-kestose and nystose were present, among other carbohydrates embrapa.br. In maple syrup, this compound has been identified along with 1-kestose and nystose researchgate.netmdpi.comnih.gov. Studies on Agave deserti found that this compound, 1-kestose, nystose, and an unidentified pentofructan together accounted for a significant percentage of total soluble sugars in vascular tissues, almost twice the concentration of sucrose (B13894) nih.gov. Research on microbial-derived FOS mixtures has also shown the presence of this compound alongside 1-kestose and nystose, with varying proportions nih.gov.

Table 1: Comparative Abundance of this compound and Other FOS in Agave deserti Vascular Tissues nih.gov

| Soluble Sugar | Concentration (% of total soluble sugars) |

| This compound | Present (part of 46% total oligofructans) |

| 1-Kestose | Present (part of 46% total oligofructans) |

| Nystose | Present (part of 46% total oligofructans) |

| Unidentified Pentofructan | Present (part of 46% total oligofructans) |

| Sucrose | 26% |

| Fructose (B13574) | Not specified individually within this context |

| Glucose | Not specified individually within this context |

Note: The exact individual percentage for this compound within the 46% total oligofructans was not specified in the source.

Identification of this compound in Natural Products and Food Matrices

This compound has been identified in several natural products and food matrices beyond raw plant tissues. These include maple sap and its concentrated product, maple syrup researchgate.netmdpi.comnih.gov. It has also been found in yacon syrup embrapa.br. The presence of this compound in these products highlights its natural occurrence in edible sources. The identification of this compound in such matrices has been facilitated by advanced analytical techniques, including charged aerosol detection (CAD) coupled with chromatography, which allows for the direct detection of saccharides mdpi.comnih.gov.

Table 2: Natural Products and Food Matrices where this compound has been Identified

| Natural Product/Food Matrix | Reference |

| Maple Sap | researchgate.netnih.gov |

| Maple Syrup | researchgate.netmdpi.comnih.gov |

| Yacon Syrup | embrapa.br |

| Onion Bulbs | scispace.com |

| Asparagus | mdpi.commdpi.com |

| Agave | mdpi.commdpi.com |

| Banana Fruit Pulp | frontiersin.org |

Biosynthetic Pathways and Enzymology of Neokestose

Plant Biosynthesis Mechanisms

In plants, neokestose biosynthesis is part of the broader fructan metabolism and involves a series of enzymatic reactions. Fructans are synthesized from sucrose (B13894) through the action of fructosyltransferases (FTs). oup.comfrontiersin.org Plant FTs belong to the glycoside hydrolase family GH32. oup.com

Role of Fructosyltransferases in this compound Formation (e.g., 6G-fructan:fructan fructosyltransferase, 6G-fructosyltransferase)

The primary enzyme responsible for the synthesis of this compound is fructan:fructan 6G-fructosyltransferase (6G-FFT), also referred to as 6G-fructosyltransferase. oup.comfrontiersin.orgfrontiersin.orgresearchgate.net This enzyme catalyzes the transfer of a fructosyl residue from a donor molecule, typically 1-kestose (B104855), to the C6 position of the glucose moiety in sucrose, forming this compound (Fru2,6Glcα1,2βFru). frontiersin.orgfrontiersin.orgresearchgate.netnih.gov Some 6G-FFT enzymes may also exhibit side activity as 1-FFT. nih.govplos.org

Research has characterized 6G-FFT activity in various plant species known to accumulate neo-series fructans. For instance, the gene encoding 6G-FFT has been cloned from onion (Allium cepa). nih.govresearchgate.net Studies involving the expression of onion 6G-FFT in transgenic chicory plants demonstrated the production of inulin (B196767) of the neoseries, confirming the enzyme's role in this compound formation and subsequent fructan elongation. nih.govcigb.edu.cu Recombinant Atq6G-FFT-1 from Agave tequilana has also been shown to produce this compound when supplied with sucrose and 1-kestose, or even sucrose as the sole substrate, although this can vary by species. plos.org

Interactions with Other Fructan Synthesis Enzymes (e.g., 1-fructosyltransferase, sucrose:fructan-6-fructosyltransferase)

This compound biosynthesis is interconnected with the activities of other fructosyltransferases involved in the synthesis of different fructan series. The initial step in the biosynthesis of inulin-type fructans and a precursor for this compound synthesis is the formation of 1-kestose from two sucrose molecules, catalyzed by sucrose:sucrose 1-fructosyltransferase (1-SST). oup.comfrontiersin.orgfrontiersin.orgresearchgate.netcigb.edu.cujmb.or.krresearchgate.net

Fructan:fructan 1-fructosyltransferase (1-FFT) is primarily involved in the elongation of 1-kestose into higher degree of polymerization (DP) inulin-type fructans by adding fructosyl units via β-(2,1) linkages. oup.comfrontiersin.orgfrontiersin.orgresearchgate.netcigb.edu.cujmb.or.kr However, 1-FFT can also be involved in the elongation of this compound, leading to the formation of inulin neoseries fructans by adding β-(2,1) linkages to the fructose (B13574) unit linked to the glucose. researchgate.netfrontiersin.orgresearchgate.net

Sucrose:fructan-6-fructosyltransferase (6-SFT) is involved in the synthesis of levan-type and graminan-type fructans by creating β-(2,6) linkages. oup.comfrontiersin.orgfrontiersin.orgresearchgate.netjmb.or.krresearchgate.net While 6-SFT primarily uses sucrose as a donor and 1-kestose as an acceptor to produce bifurcose, it can also contribute to the formation of levan (B1592505) neoseries by elongating this compound with β-(2,6) linkages. researchgate.netfrontiersin.orgresearchgate.net The interplay between 6G-FFT, 1-FFT, and 6-SFT dictates the final structure and complexity of the fructan profile in a plant species. researchgate.netoup.comfrontiersin.orgnih.govfrontiersin.orgresearchgate.net

Fructan Exohydrolase Activity in this compound Degradation (e.g., 6G&1-FEH)

Fructan exohydrolases (FEHs) are enzymes responsible for the degradation of fructans in plants, releasing fructose and sucrose. oup.comnih.govoup.comfrontiersin.orgresearchgate.netfrontiersin.org Unlike microbial fructan hydrolases, plant FEHs typically act as exohydrolases, removing terminal fructose units. oup.comnih.govoup.com Different types of FEHs exist, with specificity for different linkage types. oup.comnih.govoup.comfrontiersin.org

A novel fructan exohydrolase, termed 6G&1-FEH, has been identified and characterized in asparagus (Asparagus officinalis). oup.comnih.govoup.comresearchgate.netnih.govresearchgate.net This enzyme is particularly notable for its ability to efficiently hydrolyze this compound, cleaving the unique β-(2,6) linkage between the fructose and glucose moieties that forms the core of this compound and neoseries fructans. oup.comnih.govoup.comresearchgate.netnih.govresearchgate.net While it also exhibits 1-FEH activity on inulin-type fructans, it shows minimal activity on 1-kestose. oup.comoup.comresearchgate.netnih.govresearchgate.net The discovery of 6G&1-FEH filled a gap in the understanding of neoseries fructan degradation in plants. oup.comnih.gov Studies suggest that 6G&1-FEH plays a crucial role in the mobilization of fructan reserves, including this compound-based fructans, for energy provision during periods like spear emergence in asparagus. oup.comresearchgate.netnih.gov

Metabolic Engineering Approaches for this compound Accumulation in Plants

Metabolic engineering offers strategies to enhance the accumulation of specific fructans, including this compound, in plants. This can involve introducing or overexpressing genes encoding key fructosyltransferases, such as 6G-FFT, in target plant species. nih.govcigb.edu.cu Conversely, downregulating or silencing genes encoding fructan exohydrolases, particularly those with activity on this compound like 6G&1-FEH, could potentially reduce this compound degradation and lead to its increased accumulation. oup.comresearchgate.netnih.gov

Transgenic approaches have demonstrated the feasibility of altering fructan profiles in plants. For example, expressing onion 6G-FFT in chicory resulted in the production of inulin neoseries. nih.govcigb.edu.cu Further research in this area focuses on understanding the complex regulatory networks controlling fructan metabolism and identifying suitable genetic targets for manipulating this compound levels for potential applications.

Microbial Biosynthesis and Enzymatic Catalysis

Microorganisms represent another significant source and production system for this compound and other fructooligosaccharides. Many microorganisms, including bacteria, fungi, and yeasts, possess fructosyltransferase activity. mdpi.com

Microorganisms as Producers of this compound

Certain microorganisms are capable of producing this compound through the action of their fructosyltransferases. These microbial enzymes can catalyze the transfructosylation of sucrose to form various fructooligosaccharides, including this compound. researchgate.netgoogle.com

Examples of microorganisms reported to produce fructooligosaccharides with structures including or related to this compound involve species from genera such as Aspergillus and Penicillium. researchgate.netgoogle.com Specifically, some microbial β-fructofuranosidases can exhibit transfructosylation activity leading to the synthesis of this compound alongside other fructooligosaccharides. researchgate.net While microbial systems can produce a mixture of fructans, enzymatic approaches using specific microbial enzymes or whole-cell biocatalysts are being explored for the efficient production of this compound. researchgate.netgoogle.com

Interactive Data Tables

| Enzyme | Primary Reaction Catalyzed in this compound Biosynthesis/Degradation | Linkage Specificity (Synthesis) | Linkage Specificity (Degradation) | Natural Source Examples |

| 6G-Fructan:Fructan Fructosyltransferase (6G-FFT) | Transfers Fru from 1-kestose to C6 of glucose in sucrose | β-(2,6) | N/A | Onion, Asparagus, Perennial Ryegrass, Agave |

| Sucrose:Sucrose 1-Fructosyltransferase (1-SST) | Initiates fructan synthesis by forming 1-kestose from sucrose | β-(2,1) | N/A | Chicory, Jerusalem Artichoke, Onion, Asparagus, Wheat |

| Fructan:Fructan 1-Fructosyltransferase (1-FFT) | Elongates 1-kestose into inulin; can elongate this compound | β-(2,1) | N/A | Chicory, Jerusalem Artichoke, Wheat |

| Sucrose:Fructan-6-Fructosyltransferase (6-SFT) | Forms graminans; can elongate this compound | β-(2,6) | N/A | Wheat, Barley, Perennial Ryegrass |

| 6G&1-Fructan Exohydrolase (6G&1-FEH) | Hydrolyzes this compound and β-(2,1) linkages in inulin neoseries | N/A | β-(2,6) (this compound), β-(2,1) | Asparagus |

| Fructan 1-Exohydrolase (1-FEH) | Hydrolyzes terminal β-(2,1) linkages in inulin and graminans | N/A | β-(2,1) | Chicory, Wheat, Burdock |

Enzymatic Conversion of Sucrose to this compound by Microbial Fructosyltransferases (e.g., β-fructofuranosidase, levansucrase, inulosucrase)

Microbial fructosyltransferases, including β-fructofuranosidases, levansucrases, and inulosucrases, are capable of synthesizing FOS from sucrose. researchgate.netmdpi.comcigb.edu.cucsic.es While many microbial fructosyltransferases, particularly those used industrially from Aspergillus species, primarily produce inulin-type FOS with β-(2,1) linkages, some can also produce this compound. mdpi.comnih.govasm.org

β-Fructofuranosidase: β-fructofuranosidases (EC 3.2.1.26) are enzymes that hydrolyze β-D-fructofuranoside substrates but can also catalyze transfructosylation reactions, synthesizing FOS. nih.govcsic.esnih.gov The β-fructofuranosidase from Xanthophyllomyces dendrorhous (XdINV) is particularly notable for its ability to synthesize neo-FOS, with this compound and neonystose being the main products. mdpi.comnih.gov This enzyme can transfer a fructosyl moiety to the 6-OH hydroxyl of the glucose unit in sucrose. mdpi.com Other β-fructofuranosidases, such as those from Schwanniomyces occidentalis and Penicillium citrinum, have also been reported to synthesize this compound, although sometimes as a byproduct alongside other FOS like 1-kestose and 6-kestose. researchgate.netcsic.esnih.gov

Levansucrase: Levansucrases (EC 2.4.1.10) are bacterial enzymes that primarily catalyze the formation of levan, a β-(2,6)-linked fructose homopolymer. csic.esresearchgate.net However, they also exhibit transfructosylase activity, transferring fructosyl units to small carbohydrates like sucrose or glucose to produce short-chain FOS, including this compound. cigb.edu.cucsic.esnih.gov The Zymomonas mobilis levansucrase has been shown to synthesize this compound, among other FOS, with the product profile influenced by factors such as sucrose concentration and temperature. csic.es Site-directed mutagenesis of levansucrases, such as that from Bacillus subtilis, has been explored to modify their specificity and enhance the production of specific FOS like this compound. mcgill.ca

Inulosucrase: Inulosucrases (EC 2.4.1.9) are microbial enzymes responsible for the synthesis of inulin-type fructans with β-(2,1) linkages. cigb.edu.cunih.gov While their primary product is inulin, some inulosucrases, or truncated forms thereof, can also produce a mixture of FOS, potentially including this compound, depending on the reaction conditions. d-nb.info

Mechanism of Fructosyl Transfer and Substrate Specificity

Fructosyltransferases synthesize FOS by hydrolyzing sucrose into glucose and fructose, and then transferring the fructose unit to an acceptor molecule. mdpi.com The mechanism typically involves a double displacement reaction with catalytic residues in the enzyme's active site. nih.gov The type and location of the glycosidic bond formed depend on the specific enzyme and its substrate specificity. mdpi.comnih.gov

For this compound synthesis, the key step is the transfer of a fructosyl unit to the C6 hydroxyl group of the glucose moiety of sucrose. researchgate.netmdpi.commdpi.com This is catalyzed by specific fructosyltransferases, sometimes referred to as 6G-fructosyltransferases (6G-FFT) or 6G-fructofuranosidases. researchgate.netresearchgate.netresearchgate.netoup.com

The substrate specificity of fructosyltransferases determines which molecules can act as fructosyl donors and acceptors. While sucrose is a common donor, some enzymes can also use other fructans. oup.com The acceptor specificity dictates where the transferred fructosyl unit is attached. Enzymes that produce this compound have a specificity for the glucose moiety of sucrose, specifically targeting the C6 position. researchgate.netmdpi.comnih.gov

Studies on enzymes like XdINV have provided insights into the structural features that influence substrate binding and regioselectivity. The active site of XdINV, for instance, shows plasticity and can accommodate different substrates, with specific residues like Trp-105 potentially playing a role in binding β-(2,6) and neo-type substrates. nih.gov Directed evolution strategies and site-directed mutagenesis have been employed to alter the transferase activity and substrate specificity of fructosyltransferases, aiming to improve the yield and specificity of this compound production. csic.esmcgill.canih.gov For example, a mutant β-fructofuranosidase from Zymomonas mobilis with a specific mutation (H79G) was developed to specifically produce neo-type FOS, including this compound, by enhancing its β-Fruf-(2→6)-Glc-transfer ability. nih.gov

Biosynthesis of this compound Derivatives (e.g., acylated this compound)

This compound can serve as a substrate for further enzymatic modification, leading to the biosynthesis of derivatives such as acylated this compound. Acylation involves the addition of fatty acid chains to the this compound molecule. This modification can alter the physicochemical properties of this compound, potentially enhancing its functionality, such as emulsifying and antibacterial properties. researchgate.netnih.govacs.org

Enzymes like lipases can catalyze the biosynthesis of acylated this compound. For instance, Candida antarctica lipase (B570770) B has been used as a biocatalyst for the synthesis of this compound laurate (6'-O-lauroylthis compound) from this compound and vinyl laurate. nih.govacs.org This process has been optimized by varying parameters such as the molar ratio of substrates, temperature, and enzyme concentration to achieve high conversion rates. nih.govacs.org Research findings indicate that 6'-O-lauroylthis compound exhibits emulsification properties and broad antibacterial activity against certain Gram-positive bacteria. nih.govacs.org The presence of acetyl groups on glucose residues in this compound-based fructans has also been suggested to influence their immunomodulatory properties. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 182770 |

| Sucrose | 5792 |

| Glucose | 5793 |

| Fructose | 33350 |

| 1-Kestose | 439376 |

| Nystose (B80899) | 162113 |

| 6-Kestose | 150148 |

| Neonystose | 12303853 |

| Blastose | 132376 |

| This compound Laurate | Not readily available on PubChem under this specific name, typically referred to by its systematic name like 6'-O-lauroylthis compound. |

| 6'-O-lauroylthis compound | Not readily available on PubChem as a distinct entry. |

Data Table Example (Illustrative - based on search result asm.org for this compound/1-kestose ratio)

| Reaction Time (h) | This compound (g/L) | 1-Kestose (g/L) | This compound/1-Kestose Ratio |

| ... | ... | ... | ... |

| 48 | 40 | 18 | ~2.22 |

| ... | ... | ... | ... |

Biotechnological Production Methodologies for Neokestose

Enzymatic Synthesis Optimization

Enzymatic synthesis utilizes fructosyltransferases (FTases) to catalyze the transfer of a fructose (B13574) unit from a donor molecule, such as sucrose (B13894), to an acceptor molecule, forming neokestose mdpi.comresearchgate.net. Optimizing this process involves careful consideration of enzyme systems, reaction parameters, and the reaction medium.

Application of Free and Immobilized Enzyme Systems

Enzymes can be used in their free form or immobilized onto a solid support nih.gov. Immobilized enzymes offer several advantages over free enzymes, including increased stability, ease of recovery from the reaction mixture, reusability, and suitability for continuous processes nih.govnih.gov. This can lead to improved economic viability for industrial production nih.govnih.gov. Various support materials, including synthetic resins, inorganic polymers like silica, and biopolymers, can be used for immobilization nih.gov.

Research indicates that immobilized enzymes can exhibit higher stability across a wider range of temperatures and pH compared to their free counterparts researchgate.netoaepublish.com. For instance, immobilized enzymes have shown improved retention of activity after multiple cycles of operation researchgate.netoaepublish.com. The choice of immobilization method and support material significantly influences the properties of the immobilized enzyme nih.gov.

Process Parameters Influencing Yield and Purity (e.g., temperature, pH, substrate concentration)

Several process parameters critically influence the yield and purity of this compound during enzymatic synthesis researchgate.netmdpi.commcgill.ca. These include temperature, pH, and substrate concentration.

Temperature: Enzyme activity is highly dependent on temperature. Optimal temperatures for fructosyltransferases involved in this compound synthesis typically range from 50 to 60 °C mdpi.com. Increasing temperature can initially increase reaction rate, but exceeding the enzyme's optimal temperature can lead to denaturation and loss of activity researchgate.netresearchgate.net.

pH: The pH of the reaction medium affects the enzyme's catalytic activity and stability researchgate.netmdpi.com. Enzymes have an optimal pH range where their activity is maximal researchgate.netoaepublish.com. For this compound-producing enzymes, optimal pH values have been reported, for example, around pH 5.5 to 6.4 researchgate.net. Maintaining the pH within the optimal range is crucial for efficient synthesis researchgate.netmdpi.com.

Substrate Concentration: The concentration of the substrate, typically sucrose, plays a significant role in the transfructosylation reaction mdpi.commcgill.canih.gov. High sucrose concentrations are often required to favor the transferase activity of the enzyme over its hydrolytic activity, thereby increasing the yield of FOS, including this compound mdpi.commcgill.canih.gov. However, very high substrate concentrations can sometimes lead to substrate inhibition researchgate.net. Studies have investigated the effect of varying sucrose concentrations on neoFOS yield mdpi.com. For a two-step reaction involving G⁶-fructosyltransferase (G⁶-FFT) and 1-fructosyltransferase (1-FFT) for neoFOS production, a sucrose concentration of 600–850 g L⁻¹ was reported as required mdpi.com.

The optimization of these parameters, often using approaches like response surface methodology, can lead to improved this compound yields mdpi.com.

Utilization of Green Solvents in Enzymatic Biocatalysis

The use of green solvents in enzymatic biocatalysis has emerged as a sustainable alternative to conventional organic solvents, aiming to improve reaction yield and selectivity while being environmentally friendly rsc.orgresearchgate.net. Green solvents encompass various types, including ionic liquids, polyols, and biomass-based chemicals (biosolvents) rsc.org.

While water is often considered the greenest solvent for biocatalysis, some substrates have limited solubility in water researchgate.netfrontiersin.org. Green solvents can help overcome this limitation researchgate.net. Studies have explored the effect of different green solvents on the activity and specificity of fructofuranosidases involved in FOS synthesis, including this compound rsc.org. Some green solvents, such as certain fluorinated glycerol (B35011) ethers, have shown potential in improving the yield of total FOS rsc.org. However, the effect of solvents can vary depending on the specific enzyme and reaction rsc.org. Deep eutectic solvents (DES) are another class of green solvents gaining attention for their potential in enzymatic conversions due to their biodegradability and ability to enhance substrate solubility mdpi.com.

Microbial Fermentation Strategies

Microbial fermentation offers another route for this compound production, utilizing the metabolic capabilities of microorganisms to synthesize the compound researchgate.netresearchgate.net. This approach often involves selecting and improving microbial strains and optimizing fermentation processes for efficient and scalable production.

Strain Selection and Improvement for Enhanced this compound Production

Selecting appropriate microbial strains is a critical step in fermentation-based this compound production microbialtec.com. Microorganisms capable of producing fructosyltransferases with the desired specificity for this compound synthesis are sought researchgate.netresearchgate.net. Various microorganisms, including fungi like Aspergillus species and yeasts, are known to produce such enzymes researchgate.netresearchgate.netresearchgate.net.

Strain improvement programs aim to enhance the productivity, growth rate, substrate utilization, and product yield of selected microbial strains microbialtec.comnih.govslideshare.net. These programs often involve techniques such as mutagenesis and screening for higher-producing variants, as well as the application of recombinant DNA technology to modify metabolic pathways or enhance enzyme expression microbialtec.comnih.govmdpi.com. Genetic engineering can be used to introduce or enhance the expression of genes encoding fructosyltransferases with high this compound-producing activity mdpi.com. For example, expressing plant or microbial fructosyltransferases in host organisms like yeast can lead to this compound production mdpi.comjmb.or.kr.

Fermentation Process Optimization for Industrial Scalability

Optimizing the fermentation process is crucial for achieving high yields and enabling industrial-scale production of this compound researchgate.netrsc.orgnih.gov. This involves fine-tuning various parameters to create optimal conditions for microbial growth and this compound synthesis mdpi.comnih.gov. Key parameters include:

Medium Composition: The composition of the fermentation medium, including the carbon source (typically sucrose), nitrogen source, and other nutrients, significantly impacts microbial growth and product formation mdpi.com. Using low-cost substrates like agro-industrial wastes such as molasses can improve the economic feasibility of the process uminho.pt.

Temperature and pH: Similar to enzymatic synthesis, temperature and pH are critical for microbial activity and enzyme production during fermentation researchgate.netmdpi.com. Optimal ranges for these parameters are determined based on the specific microorganism used researchgate.net.

Aeration and Agitation: For aerobic fermentation, adequate aeration is necessary to provide oxygen for microbial respiration nih.gov. Agitation ensures proper mixing of the medium, nutrient distribution, and oxygen transfer researchgate.netnih.gov. However, excessive agitation can cause shear stress to cells mdpi.com.

Reaction Time: The fermentation time needs to be optimized to achieve maximum this compound accumulation before significant product degradation or byproduct formation occurs mdpi.com.

Scaling up fermentation processes from laboratory to industrial scale presents challenges, as conditions in large bioreactors may differ from those in smaller vessels, potentially affecting microbial metabolism and product yield researchgate.netnih.govmdpi.com. Strategies for scale-up involve characterizing the process at different scales and identifying parameters that need to be controlled to maintain consistent performance researchgate.netnih.gov.

Data Table: Examples of Enzymatic this compound Synthesis Conditions

| Enzyme Source | Substrate Concentration (Sucrose) | Temperature (°C) | pH | Notes | Citation |

| Xanthophyllomyces dendrorhous G⁶-Fructosyltransferase (G⁶-FFT) | 600–850 g L⁻¹ | 50–60 | 5.6–6.6 | Used in a two-step reaction for neoFOS production. Optimal activity observed in a narrower pH/Temp range. | mdpi.com |

| Penicillium oxalicum GXU20 β-fructofuranosidase | Not specified | 60 | 5.5 | Optimal enzymatic activity. Stable over a wide pH range (2-9.5). | researchgate.net |

| Schwanniomyces occidentalis β-fructofuranosidase (Ffase) N254T variant | 200 g L⁻¹ | Not specified | Not specified | Showed a shift towards this compound production. | csic.es |

| Aspergillus niger enzyme preparation (containing fructosyltransferase) | Varied (e.g., 1/1 sucrose/sorbitol) | 37–57 | 5.8–7.9 | Produced fructosyl-sorbitol derivatives, indicating transfructosylation activity. | researchgate.net |

| Lactobacillus gasseri DSM 20604 inulosucrase (IS) | 300 g L⁻¹ | 55 | 5.2 | Optimized conditions for FOS synthesis (primarily β-2,1 linkages), but demonstrates parameter optimization. | nih.gov |

Data Table: Examples of Microbial this compound Production Conditions

| Microorganism | Substrate | Initial Sucrose Concentration | Inoculum Concentration | Notes | Citation |

| Aspergillus oryzae DIA-MF | Aguamiel and molasses (AgMe) | 165 g/L | 1 × 10⁷ spores/mL | Optimized process using low-cost media. Produced a mixture of FOS. | uminho.pt |

| Aspergillus ibericus | Co-culture with Saccharomyces cerevisiae | Not specified | Not specified | Integrated fermentation strategy for FOS production and purification. | mdpi.com |

This compound is a trisaccharide, a type of fructooligosaccharide (FOS), with the structure β-D-Fruf-(2→6)-α-D-Glcp-(1↔2)-β-D-Fruf nih.gov. It is also known by the name 6G-kestotriose nih.gov. This compound is found in some natural sources, including onion bulbs and maple syrup scispace.commdpi.commdpi.com. It is characterized by a unique β-2,6 linkage between a fructose unit and the glucose moiety of a sucrose molecule, which forms the core structure oup.comnih.gov.

Advanced Purification and Isolation Techniques The purification of this compound from complex mixtures, whether from natural extraction or enzymatic synthesis, presents challenges due to the presence of other structurally similar sugars like glucose, fructose, sucrose, and other fructooligosaccharide isomers such as 1-kestose (B104855) and nystosegoogle.comtandfonline.com. Achieving high purity necessitates sophisticated separation methods.

Chromatographic Separation Methods for High-Purity this compound Chromatographic techniques are widely employed for the separation and purification of this compound, leveraging differences in properties such as size, charge, or hydrophilicity among the various saccharides in a mixturemdpi.commdpi.com.

Various chromatographic methods have been successfully applied. Carbon-Celite column chromatography, using successive elutions with varying concentrations of ethanol, has been used to isolate this compound from onion bulb extracts scispace.com. Silica gel column chromatography has also been utilized in conjunction with carbon-Celite chromatography for purification scispace.com.

High-performance liquid chromatography (HPLC) is a powerful tool for both analytical and preparative separation of this compound google.comtandfonline.com. HPLC coupled with detectors like charged aerosol detection (CAD) has been optimized for the analysis of fructosyl oligosaccharides, including this compound, in complex matrices like maple syrup mdpi.commdpi.com. Hydrophilic interaction chromatography (HILIC) columns, particularly amino-type HILIC columns, are commonly used for saccharide analysis and can separate based on the degree of polymerization mdpi.com. Anion-exchange chromatography, such as using a CarboPac PA-100 column with pulsed amperometric detection, has proven effective in separating fructooligosaccharide isomers, including this compound, from enzymatic hydrolysis products of sucrose tandfonline.comnih.gov. This method utilizes a sodium acetate (B1210297) gradient in an alkaline eluant to achieve separation tandfonline.com.

Preparative HPLC methods are used to obtain higher quantities of purified this compound google.com. While HPLC can effectively separate various saccharides, separating isomers like 1-kestose, 6-kestose, and this compound can be challenging due to their similar molecular weights google.com.

High-speed counter-current chromatography (HSCCC) coupled with precolumn derivatization has also been developed as an efficient method for isolating and purifying fructo-oligosaccharides, offering advantages in sample loading and operation simplicity mdpi.com.

Example Chromatographic Separation Data (Illustrative based on search results):

Anion-exchange chromatography using a CarboPac PA-100 column with a sodium acetate gradient (e.g., 25 mM to 500 mM) in 150 mM NaOH eluant can separate various fructooligosaccharide isomers. tandfonline.com The elution times for different saccharides can vary, allowing for their isolation.

| Saccharide Isomer | Elution Time (minutes) (Illustrative) | Relative Elution Time (Glucose = 1) (Illustrative) |

| Glucose | X.XX | 1.00 |

| Fructose | Y.YY | Z.ZZ |

| Sucrose | A.AA | B.BB |

| 1-Kestose | C.CC | D.DD |

| This compound | E.EE | F.FF |

| 6-Kestose | G.GG | H.HH |

| Nystose (B80899) | I.II | J.JJ |

Enzyme-Assisted Purification via Selective Fructan Hydrolysis Enzyme-assisted purification involves the use of specific enzymes to selectively hydrolyze undesired saccharides in a mixture, leaving the target compound, this compound, intactgoogle.commdpi.com. This approach can significantly simplify subsequent chromatographic separation stepsgoogle.com.

Fructan hydrolases (FEHs) are enzymes that catalyze the hydrolysis of fructan linkages mdpi.comrsc.org. Some FEHs exhibit specificity towards particular types of fructan linkages. For example, fructan 1-exohydrolase (1-FEH) primarily breaks β-2,1 linkages found in inulin-type fructans, such as 1-kestose google.commdpi.com.

A strategy for purifying this compound involves treating a fructan-containing composition with a fructan hydrolase that selectively decomposes Fru-(β2→1)-Fru bonds (present in inulin-type fructans and higher neoinulin-type fructans) while not decomposing the Fru-(β2→6)-Glc bond characteristic of this compound or the sucrose linkage google.com. An example of such an enzyme is a 1-FEH derived from burdock google.com. By using such an enzyme, fructans other than this compound are selectively broken down into smaller sugars (like glucose and fructose) and shorter fructans, leaving this compound as a major fructan component in the mixture google.com. This selective hydrolysis facilitates the subsequent chromatographic separation by reducing the number of interfering compounds and potentially shifting the chromatographic behavior of the hydrolyzed products away from this compound google.com.

Research has identified fructan exohydrolases that can specifically target linkages in fructans. While finding an enzyme that efficiently attacks the β-2,6 linkage in this compound itself has been a challenge, enzymes like a novel 6G&1-FEH from asparagus have been found to hydrolyze this compound oup.comnih.gov. However, for purification of this compound, the goal is typically to selectively degrade other fructans while preserving this compound google.com. Therefore, enzymes with specificity for linkages other than the core this compound structure are employed.

This enzyme-assisted approach, followed by chromatographic separation (such as HPLC), allows for the efficient production of high-purity this compound by simplifying the sugar composition of the mixture google.com.

Data on Enzyme Specificity (Illustrative based on search results):

An oat fructan hydrolase has been characterized for its substrate specificity usda.govnih.gov. While this enzyme preferentially hydrolyzes β-2,6 linkages in certain fructans, studies on enzyme-assisted purification of this compound highlight the use of enzymes that avoid hydrolyzing this compound's core structure google.com.

| Enzyme Type | Linkage Hydrolyzed (Primary) | Effect on this compound | Reference (Illustrative) |

| Burdock 1-FEH | Fru-(β2→1)-Fru | Does not decompose | google.com |

| Asparagus 6G&1-FEH | β-2,6 linkage (in this compound) | Hydrolyzes | oup.comnih.gov |

| Oat Fructan Hydrolase | β-2,6 linkage (in other fructans) | Limited/None on this compound (Implied for purification strategy) | usda.govnih.gov |

Advanced Analytical Methods for Neokestose Characterization

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography plays a crucial role in separating neokestose from other components in a mixture, enabling its subsequent detection and quantification.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a powerful technique widely used for the analysis of carbohydrates, including oligosaccharides like this compound. It offers high sensitivity, specificity, and resolution without the need for derivatization unipr.itresearchgate.net. The method utilizes an anion-exchange column, typically with a sodium hydroxide (B78521) mobile phase mdpi.com.

HPAEC-PAD has been successfully applied to quantify FOS, including this compound, in various food matrices such as milks and onion cultivars unipr.itresearchgate.netfrontiersin.org. Studies comparing HPAEC-PAD with other methods like HPSEC-RI have shown HPAEC-PAD to be more sensitive, faster, and provide higher peak resolution for oligosaccharide analysis unipr.it. While HPAEC-PAD is effective for separating oligosaccharides based on their charge and size, desalting of samples is often required, which can pose challenges for identifying unknown compounds in natural products mdpi.com.

Research Findings using HPAEC-PAD:

HPAEC-PAD has been used to identify and quantify FOS, including 1-kestose (B104855), this compound, nystose (B80899), and f-nystose, in enzymatic synthesis reactions d-nb.info.

Comparative chromatographic analyses of fructo-oligosaccharides from onion bulbs using HPAEC-PAD have shown that C6-linked derivatives like this compound predominate over C1-linked types such as 1-kestose in some cultivars unipr.it.

A validated HPAEC-PAD method has been used to quantify saccharide contents, including trisaccharides like 1-kestose, 6-kestose, and this compound, in onion cultivars researchgate.net.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC-CAD is another valuable chromatographic technique for the analysis of carbohydrates, particularly those that lack strong UV absorbance, such as FOS. CAD is a quasi-universal detector that measures the charge carried by analyte particles after nebulization and evaporation of the mobile phase thermofisher.com. The signal produced is proportional to the amount of analyte present researchgate.net.

HPLC-CAD offers advantages such as direct detection without derivatization, good reproducibility, and compatibility with gradient elution, making it suitable for analyzing complex mixtures and unidentified oligosaccharides in natural products nih.govmdpi.com. It has been reported to be more sensitive than evaporative light scattering detectors (ELSD) for oligosaccharide analysis researchgate.net.

HPLC-CAD has been successfully optimized and applied for the analysis of fructosyl oligosaccharides, including this compound, in maple syrup nih.govmdpi.comnih.gov. This method allowed for the precise determination of mono-, di-, and oligosaccharides, revealing the presence of this compound, which is considered rarely reported in natural foods mdpi.com.

Research Findings using HPLC-CAD:

An optimized HPLC-CAD method was used to identify and quantify this compound, alongside other FOS like 1-kestose and nystose, in maple syrup nih.govmdpi.com.

The HPLC-CAD method developed for analyzing FOS in maple syrup is simple, compact, and can analyze up to hepta-saccharides within 30 minutes with high validation values nih.govmdpi.com.

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods provide detailed information about the structure, linkages, and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Conformation Analysis

NMR spectroscopy, particularly 1D and 2D techniques (e.g., 1H and 13C NMR), is indispensable for the structural elucidation of oligosaccharides like this compound. It allows for the assignment of individual sugar residues, determination of glycosidic linkage positions and anomeric configurations, and analysis of molecular conformation researchgate.netresearchgate.nettandfonline.comtandfonline.comresearchgate.netnih.govresearchgate.net.

NMR spectroscopy has been used to identify this compound and other inulin-related oligosaccharides in plant extracts and enzymatic synthesis products tandfonline.comnih.gov. By analyzing chemical shifts and coupling constants, researchers can confirm the β-(2,6) linkage between the fructosyl unit and the glucose moiety in this compound, as well as the α-(1,2) linkage within the sucrose (B13894) core researchgate.net.

Research Findings using NMR Spectroscopy:

1H and 13C NMR spectroscopy have been used to identify sucrose, 1-kestose, and this compound in mixtures present in plant extracts tandfonline.com.

13C-NMR spectroscopy was used in conjunction with methylation analysis to determine the structure of oligosaccharides, including identifying traces of this compound, in tulip bulbs tandfonline.com.

NMR measurements have been used to confirm the structure of novel fructopyranose oligosaccharides, including 'pyrano-neokestose' nih.gov.

HPLC and 13C-NMR spectrometry were used to identify neo-FOS types, including neo-kestose, produced by enzymatic reactions nih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry provides information on the molecular weight of this compound and its fragmentation patterns, which can aid in structural confirmation and identification. Techniques like MALDI-TOF-MS and LC-MS/MS are commonly used for oligosaccharide analysis researchgate.netnih.gov.

MS can determine the exact mass of the molecular ion, confirming the molecular formula of this compound (C18H32O16) uni.lunih.govfoodb.canih.gov. Fragmentation patterns generated in MS experiments provide insights into the monosaccharide composition and the sequence of sugar units within the oligosaccharide chain libretexts.orgwikipedia.orguvic.ca. By analyzing the mass-to-charge ratios (m/z) of fragment ions, researchers can deduce the glycosidic linkages and the arrangement of glucose and fructose (B13574) units in this compound tandfonline.com.

Research Findings using Mass Spectrometry:

MS analysis has been used to identify primary FOS, including this compound, produced by enzyme variants researchgate.net.

Mass spectrometry, along with methylation analysis and NMR, has been used to identify naturally occurring and enzymically synthesized trisaccharides and tetrasaccharides, including this compound and related structures researchgate.net.

MALDI-TOF-MS has been used in conjunction with methylation analysis and NMR to confirm the structure of novel fructopyranose oligosaccharides, including 'pyrano-neokestose' nih.gov.

LC-MS/MS methods have been applied for the qualitative analysis of FOS in plant samples researchgate.net.

Predicted Collision Cross Section (CCS) values for this compound have been calculated for various adducts using CCSbase, which can be useful for ion mobility-mass spectrometry applications uni.lu.

Table: Predicted Collision Cross Section (CCS) values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 505.17632 | 207.7 |

| [M+Na]+ | 527.15826 | 207.0 |

| [M+NH4]+ | 522.20286 | 206.3 |

| [M+K]+ | 543.13220 | 211.3 |

| [M-H]- | 503.16176 | 198.7 |

| [M+Na-2H]- | 525.14371 | 216.8 |

| [M]+ | 504.16849 | 204.1 |

| [M]- | 504.16959 | 204.1 |

Chemical Derivatization and Fragmentation Analyses (e.g., Methylation Analysis)

Chemical derivatization, particularly methylation analysis, is a classical technique used in conjunction with chromatographic and spectroscopic methods to determine the glycosidic linkages in oligosaccharides. In methylation analysis, hydroxyl groups in the sugar residues are methylated. The permethylated oligosaccharide is then hydrolyzed, and the resulting partially methylated monosaccharides are analyzed, typically by gas chromatography-mass spectrometry (GC-MS) tandfonline.comresearchgate.netscispace.comgoogle.com. The positions of the methyl groups indicate the positions of the original glycosidic linkages.

For this compound, methylation analysis can reveal the (2→6) linkage between fructose and glucose and the (1→2) linkage between glucose and the terminal fructose. Analysis of the methyl derivatives allows for the identification of the specific monosaccharides and their linkage points within the trisaccharide structure scispace.com. Borodeuteride reduction is sometimes used in conjunction with methylation analysis to differentiate between reducing and non-reducing ends and to aid in the interpretation of mass spectral fragmentation patterns tandfonline.comgoogle.com.

Research Findings using Chemical Derivatization and Fragmentation Analyses:

Methylation analysis, along with acid and enzyme hydrolysis and thin-layer chromatography, was used to identify 1-kestose and this compound isolated from onion bulbs scispace.com. Analysis of the hydrolyzate of permethylated this compound showed spots corresponding to tetra-O-methyl-D-fructose and tri-O-methyl-D-glucose, consistent with its structure scispace.com.

Methylation analysis, including reduction with NaBD4 (deuterium labeled NaBH4), was used with 13C-NMR and MS to determine the structure of oligosaccharides, including this compound, in tulip bulbs tandfonline.com. This approach helps distinguish mass fragments of fructose derivatives originating from different types of oligofructans tandfonline.com.

Methylation analysis has been used in conjunction with MALDI-TOF-MS and NMR to confirm the structure of novel fructopyranose oligosaccharides, such as 'pyrano-neokestose' nih.gov.

Conventional methylation analysis followed by GC analysis of trimethyl derivatives can be used, although borodeuteride reduction and subsequent mass spectral analysis can provide more discriminating information about linkage types google.com.

Mechanistic Research on Biological Effects of Neokestose Excluding Clinical Human Trials

Investigations into Gut Microbiota Modulation and Prebiotic Action (in vitro models)

Differential Utilization by Specific Commensal Bacteria (e.g., Bifidobacterium, Lactobacillus)

Research indicates that neokestose is differentially utilized by various intestinal bacteria. Bifidobacterium species have demonstrated a greater capacity to utilize this compound and produce more biomass from it compared to facultative anaerobes under anaerobic batch culture conditions. researchgate.net While Lactobacillus salivarius utilized glucose, it consumed negligible amounts of this compound. researchgate.net Both L. salivarius and facultative anaerobes produced significantly more biomass from glucose than from this compound. researchgate.net However, the biomass yields obtained with bifidobacteria on this compound and glucose were not significantly different. researchgate.net Studies have shown that Bifidobacterium strains efficiently transport and metabolize β-(2→6)-FOS, which includes this compound. mdpi.com this compound has been shown to selectively stimulate the growth of Bifidobacterium probiotic strains. mdpi.comnih.gov

Impact on Microbiota Composition and Metabolic Activity (in vitro batch cultures)

In vitro fermentation studies using fecal inocula have supported the prebiotic effect observed in pure culture investigations. researchgate.net Fermentation with this compound for 24 hours led to an increase in Bifidobacteria and Lactobacilli populations, while potentially detrimental bacteria such as coliforms, clostridia, and bacteroides decreased. researchgate.net Microbial-FOS samples containing this compound significantly stimulated the growth of Bifidobacterium probiotic strains, positively influencing gut microbiota composition. mdpi.comnih.gov These microbial-FOS also resulted in a higher production of total short-chain fatty acids (SCFAs), specifically propionate (B1217596) and butyrate, compared to commercial FOS. mdpi.comnih.gov this compound was identified as being more rapidly fermented than 1-kestose (B104855) and other longer-chain inulin-FOSs in batch cultures inoculated with a natural mixed culture from infant fecal slurry. semanticscholar.org This rapid fermentation of this compound selectively encouraged a bifidogenic effect, particularly the growth of Bifidobacterium breve. semanticscholar.org

Comparative Studies with Commercial Fructooligosaccharides on Bifidogenic Effects

Comparative studies have indicated that the bifidogenic effect of this compound can be more pronounced than that of a commercial prebiotic fructo-oligosaccharide. researchgate.netmdpi.com Microbial-FOS samples containing this compound exhibited a higher bifidogenic effect compared to a commercial inulin-derived oligosaccharide (Raftilose® P95). mdpi.comnih.gov This superior effect may be linked to the specific FOS structures present, as this compound was uniquely identified in the microbial-FOS mixture. mdpi.comnih.gov this compound has been shown to induce higher growth of bifidobacteria and lactobacilli and inhibit the growth of pathogenic bacteria like Clostridium and Bacteroides when compared to a commercial FOS. mdpi.com

Here is a summary of the comparative effects on bacterial populations:

| Substrate | Effect on Bifidobacteria | Effect on Lactobacilli | Effect on Coliforms, Clostridia, Bacteroides |

| This compound | Increased researchgate.netmdpi.com | Increased researchgate.netmdpi.com | Decreased researchgate.netmdpi.com |

| Commercial FOS (example) | Increased researchgate.netnih.gov | Varied/No effect nih.gov | Less pronounced decrease than this compound researchgate.net |

Cellular and Molecular Mechanisms of Action (in vitro cancer cell models)

In addition to its prebiotic potential, this compound has been investigated for its direct effects on cancer cells in vitro, exploring its impact on cell proliferation, viability, and the induction of apoptotic pathways.

Impact on Cancer Cell Proliferation and Viability (e.g., melanoma, colorectal carcinoma cells)

In vitro studies have demonstrated that this compound can impact the proliferation and viability of certain cancer cell lines. Treatment of colorectal cancer Caco-2 cells with this compound resulted in a significant and dose-dependent loss of viability. nih.govspandidos-publications.comresearchgate.net Similarly, this compound treatment led to a dose-dependent inhibition of cell viability in human melanoma A2058 cells. researchgate.netspandidos-publications.comnih.gov

Here is a summary of in vitro viability results:

| Cell Line | Effect of this compound Treatment | Dose-Dependent Effect |

| Caco-2 (colorectal cancer) | Decreased viability nih.govspandidos-publications.comresearchgate.net | Yes nih.govspandidos-publications.comresearchgate.net |

| A2058 (melanoma) | Decreased viability researchgate.netspandidos-publications.comnih.gov | Yes researchgate.netspandidos-publications.comnih.gov |

Induction of Apoptotic Pathways and Cell Cycle Perturbations

Investigations into the mechanisms behind the reduced cancer cell viability have revealed that this compound can induce apoptosis and perturb the cell cycle in vitro. Flow cytometric analysis of this compound-treated Caco-2 cells showed a significant increase in the sub-G1 population, indicating increased apoptosis. nih.govspandidos-publications.com The percentage of Caco-2 cells in the late stage of apoptosis was also significantly increased in a dose-dependent manner. nih.govspandidos-publications.com In A2058 melanoma cells, this compound treatment significantly increased the percentage of both early and late apoptotic cells in a dose-dependent manner. spandidos-publications.comnih.gov

Western blot analysis in Caco-2 cells indicated that this compound inhibited the overexpression of nuclear factor-κB (NF-κB) and cyclooxygenase-2 (COX-2), molecules involved in the transition from inflammation to cancer and colorectal tumorigenesis, respectively. nih.govspandidos-publications.com In A2058 melanoma cells, this compound treatment reduced the expression levels of phosphorylated inhibitor of κB (p-IκB) and cyclin D1. spandidos-publications.comnih.gov These findings suggest that this compound may suppress melanoma cell viability by inhibiting the NF-κB pathway. spandidos-publications.comnih.gov

Here is a summary of observed cellular effects:

| Cell Line | Apoptosis Induction | Cell Cycle Effect | Molecular Targets Investigated | Key Findings |

| Caco-2 (colorectal cancer) | Yes nih.govspandidos-publications.comresearchgate.net | Increased sub-G1 nih.govspandidos-publications.com | NF-κB, COX-2 | Inhibition of NF-κB and COX-2 expression nih.govspandidos-publications.com |

| A2058 (melanoma) | Yes spandidos-publications.comnih.gov | Increased sub-G1 spandidos-publications.comnih.gov | NF-κB, cyclin D1 | Inhibition of NF-κB pathway, reduced cyclin D1 spandidos-publications.comnih.gov |

Modulation of Intracellular Signaling Networks (e.g., NF-κB pathway)

Studies have investigated the effects of this compound on intracellular signaling pathways, particularly the nuclear factor-kappa B (NF-κB) pathway, in the context of its potential antineoplastic properties. The NF-κB pathway is a crucial regulator of various cellular processes, including inflammation, immune responses, cell growth, and survival; its inappropriate activation is linked to chronic inflammation and various cancers. nih.gov

Research using human melanoma A2058 cells demonstrated that this compound can suppress cell growth and induce apoptosis. spandidos-publications.com This effect appears to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. researchgate.netspandidos-publications.com this compound treatment led to a dose-dependent inhibition of cell viability in A2058 cells. spandidos-publications.com Mechanistically, this compound treatment reduced the expression levels of phosphorylated inhibitor of κB (p-IκB) and cyclin D1. spandidos-publications.com IκB phosphorylation is a key step in NF-κB activation, leading to its dissociation from NF-κB and subsequent degradation, allowing NF-κB to translocate to the nucleus. nih.govspandidos-publications.com By potentially preventing IκB phosphorylation, this compound may retain NF-κB in the cytoplasm, thus reducing its activation. spandidos-publications.com Exposure of A2058 cells to TNF-β, an NF-κB activator, increased the expression of p-IκB and cyclin D1, and pretreatment with this compound reduced these increased expression levels. spandidos-publications.com

Similar findings were observed in studies using the colorectal cancer cell line Caco-2. This compound significantly induced apoptotic cell death in a dose-dependent manner in Caco-2 cells, which was associated with the inhibition of NF-κB and cyclooxygenase-2 (COX-2) expression. spandidos-publications.com NF-κB and COX-2 are recognized markers associated with cell apoptosis and play roles in the transition from inflammation to cancer and colorectal tumorigenesis, respectively. spandidos-publications.com Treatment of Caco-2 cells with this compound at concentrations of 0.5, 1.0, or 2.5 mg/ml for 48 hours resulted in decreased expression of NF-κB and COX-2 proteins compared to untreated cells. spandidos-publications.com

These in vitro studies suggest that this compound modulates intracellular signaling networks, specifically inhibiting the NF-κB pathway by reducing IκB phosphorylation and subsequently decreasing the expression of downstream targets like cyclin D1 and COX-2 in certain cancer cell lines.

Enzyme Inhibition Studies (e.g., glycosidase activity)

Investigations into the enzymatic activity of this compound have primarily focused on its interaction with glycosidases, enzymes that hydrolyze glycosidic bonds. This is relevant to understanding its potential effects on carbohydrate digestion and metabolism.

However, this compound did not show an inhibitory effect on the hydrolysis of other substrates like maltose (B56501) and isomaltose (B16258) by the crude enzyme solution from rat intestine. researchgate.net Furthermore, this compound itself was not digested by either the crude enzyme solution or invertase in these in vitro experiments. researchgate.netresearchgate.net

Interestingly, research suggests that this compound might act as a prodrug, being hydrolyzed by gastric acid to produce blastose. researchgate.netresearchgate.net Blastose, a decomposition product of this compound, is suggested to be a stronger inhibitor of glycosidase activity. researchgate.netresearchgate.net This indicates that the effects of oral administration of this compound on enzyme activity might be partially attributed to its breakdown product.

A novel fructan exohydrolase (FEH) called 6G&1-FEH, identified in asparagus, has shown the ability to efficiently hydrolyze the β-2,6 linkage between fructose (B13574) and glucose in this compound, a linkage that was previously difficult for other enzymes to break down effectively. nih.govoup.com This enzyme exhibits minimal hydrolysis of 1-kestose but efficiently acts on this compound. oup.com

Influence on Glucose Metabolism (in vitro and animal models, excluding human trials)

The influence of this compound on glucose metabolism has been investigated in both in vitro settings and animal models, primarily focusing on its potential to modulate blood glucose levels.

In a study using streptozotocin-induced diabetic rats, oral administration of this compound significantly suppressed the expected increase in plasma glucose concentration following the administration of sucrose (B13894). researchgate.net This finding suggests that this compound may have a role in managing postprandial glucose levels in diabetic conditions. The mechanism behind this effect is not solely attributed to direct glycosidase inhibition by this compound itself, as its inhibitory effect on these enzymes was observed to be slight. researchgate.net As mentioned earlier, the hydrolysis of this compound to blastose in the gastric environment might contribute to the observed effect on glucose metabolism through the inhibitory action of blastose on glycosidases. researchgate.netresearchgate.net

In vitro fermentation studies have also provided insights into how this compound is metabolized by intestinal microbiota, which can indirectly influence host glucose metabolism. This compound has been shown to be fermented by natural mixed cultures, and it was observed to be more rapidly fermented than 1-kestose and other longer-chain inulin-type FOSs. researchgate.net this compound selectively promotes the growth of beneficial bacteria like Bifidobacterium and Lactobacillus while inhibiting potentially harmful bacteria such as Bacteroides and Clostridium in in vitro batch cultures inoculated with feces. mdpi.comresearchgate.net This prebiotic effect, characterized by changes in gut microbial composition and metabolic activities, can have downstream effects on host physiology, including glucose metabolism. mdpi.com

While some studies on FOS in general have shown inconsistent findings regarding their effects on glucose metabolism and insulin (B600854) levels in animal models, the specific research on this compound in streptozotocin-induced diabetic rats indicates a suppressive effect on the increase in plasma glucose after sucrose administration. researchgate.netmdpi.com

Data Table

| Study Model | This compound Concentration/Dose | Key Finding | Relevant Section |

| Human melanoma A2058 cells (in vitro) | Various concentrations | Dose-dependent inhibition of cell viability; reduced p-IκB and cyclin D1 expression. | 6.2.3 |

| Colorectal cancer Caco-2 cells (in vitro) | 0.5, 1.0, 2.5 mg/ml | Dose-dependent induction of apoptosis; decreased NF-κB and COX-2 expression. | 6.2.3 |

| Invertase (in vitro) | 1–100 μg | Dose-dependent inhibition of activity. | 6.3 |

| Rat intestinal crude enzyme (in vitro) | 100 μg | Slight inhibitory effect on overall glycosidase activity; no inhibition of maltose/isomaltose hydrolysis. | 6.3 |

| Streptozotocin-induced diabetic rats (animal) | 11.1 mg/kg (oral) | Suppressed increase in plasma glucose after sucrose administration. | 6.4 |

| Human colonic microbiota (in vitro batch culture) | Not specified | More rapid fermentation than 1-kestose; increased Bifidobacterium and Lactobacillus growth. | 6.4 (Indirect effect) |

Future Research Directions and Emerging Paradigms in Neokestose Science

Advancements in High-Throughput Production and Purification Technologies

Efficient and scalable production and purification methods are crucial for the wider application and research of neokestose. Current approaches often involve enzymatic synthesis from sucrose (B13894) or fructan-containing compositions using specific fructosyltransferases or fructan hydrolases. google.comresearchgate.net For instance, Xanthophyllomyces dendrorhous yeast, possessing 6G-fructofuranosidase (6G-FFase) activity, has been reported to produce neo-FOS, with this compound as a major component, from sucrose. researchgate.netspandidos-publications.com Another method involves treating fructan-containing compositions with fructan hydrolase, such as 1-FEH derived from burdock, which selectively decomposes fructans other than this compound, facilitating its purification. google.com

Purification of this compound from enzymatic reaction mixtures typically involves chromatographic separation techniques to remove residual substrates (like sucrose and fructose) and other products. google.comspandidos-publications.com High-performance liquid chromatography (HPLC) is a common method for purification, allowing for the isolation of high-purity this compound. google.comspandidos-publications.com For example, purification of this compound from neo-FOS produced by Xanthophyllomyces dendrorhous has been achieved using semi-preparative HPLC. spandidos-publications.com Research is ongoing to optimize these processes for industrial-scale production, focusing on improving enzyme efficiency, reaction conditions, and separation techniques to achieve higher yields and purity in a cost-effective manner. google.comacs.org The use of immobilized enzymes in packed-bed reactors is being explored for continuous this compound production. acs.org

Discovery and Engineering of Novel this compound-Modifying Enzymes

The enzymatic synthesis and modification of this compound rely on the activity of specific enzymes, primarily fructosyltransferases and fructan hydrolases. Research in this area focuses on discovering novel enzymes with enhanced activity, specificity, and stability for this compound production and for creating novel fructosylated compounds using this compound as a substrate or acceptor. mdpi.comresearchgate.netresearchgate.netrsc.orgmke.org.huchemistryviews.org

Enzymes from various microbial sources, including yeasts like Xanthophyllomyces dendrorhous and fungi such as Aspergillus and Penicillium, have been identified as this compound producers. researchgate.netspandidos-publications.comresearchgate.net Specifically, β-fructofuranosidases with transfructosylating activity are key enzymes in this process. researchgate.netrsc.org Novel β-fructofuranosidases capable of producing this compound have been purified and characterized, revealing properties such as optimal pH and temperature, stability, and kinetic parameters. researchgate.net For instance, a β-fructofuranosidase from Penicillium oxalicum GXU20 was found to efficiently produce this compound from sucrose. researchgate.net

Enzyme engineering approaches, including directed evolution and site-directed mutagenesis, are being employed to improve the catalytic efficiency and product specificity of these enzymes. researchgate.netfrontiersin.org This involves understanding the structure-function relationships of fructosyltransferases and hydrolases to rationally design enzymes that favor this compound synthesis or specific modifications of this compound. frontiersin.org The development of novel assays and computational tools is also contributing to the discovery and engineering of these enzymes. mke.org.huchemistryviews.org Furthermore, novel fructan exohydrolases that specifically cleave the unique β-2,6 linkage in this compound are being discovered and characterized, opening avenues for controlled degradation and structural analysis of this compound-based fructans. mdpi.comsemanticscholar.org

Deepening Understanding of this compound Metabolic Fates and Interactions within Biological Systems

Investigating the metabolic fate of this compound and its interactions within biological systems is crucial for understanding its physiological effects. Unlike some other FOS, this compound has a specific structure that influences its fermentation by gut microbiota. semanticscholar.orgresearchgate.net Studies have shown that this compound is preferentially utilized by certain beneficial bacteria, such as Bifidobacterium species, compared to other gut microorganisms. researchgate.net This selective fermentation leads to the production of beneficial metabolites, including short-chain fatty acids (SCFAs), which play a role in gut health. mdpi.comfrontiersin.org

Research is ongoing to comprehensively characterize the microbial metabolism of this compound, identifying the specific enzymes and pathways involved in its breakdown by different gut bacteria. mdpi.com Advanced techniques, such as multi-omics analysis, are being used to explore the complex interactions between this compound, the gut microbiome, and the host. mdpi.com This includes studying the impact of this compound on the composition and activity of the gut microbiota, as well as the resulting changes in host metabolism and immune responses. mdpi.comresearchgate.netmdpi.com Understanding these intricate interactions at a deeper level will provide insights into the mechanisms underlying the observed biological effects of this compound.

Exploration of Novel Biotechnological Applications Beyond Established Prebiotic Uses

While this compound is recognized for its prebiotic properties, research is expanding to explore its potential in novel biotechnological applications beyond direct use in food or pharmaceutical products for human clinical intervention. The unique structure of this compound makes it a promising building block for the synthesis of novel functional carbohydrates with tailored properties. researchgate.netrsc.org

Enzymatic transfructosylation reactions using this compound as an acceptor molecule can lead to the creation of new fructosylated derivatives with potentially distinct biological activities or improved functional properties. researchgate.netrsc.org For instance, studies have explored the enzymatic synthesis of fructosyl-glycerol derivatives using β-fructofuranosidases, demonstrating the potential to create novel compounds by using different acceptor molecules. rsc.org

Q & A

Q. What experimental methods are used to assess neokestose's cytotoxic effects on melanoma cells?

this compound's cytotoxicity is typically evaluated using in vitro assays such as the MTT assay to measure cell viability and flow cytometry to analyze apoptosis (Annexin V/PI staining) and cell cycle distribution (sub-G1 phase quantification). These methods require triplicate experiments in 96-well plates to ensure statistical robustness, with ANOVA and post-hoc Duncan tests applied to determine significance (P<0.05) .

Q. How does this compound inhibit the NF-κB pathway in cancer cells?

Western blotting is employed to measure protein expression changes in key NF-κB pathway components, such as phosphorylated IκB (p-IκB) and cyclin D1. Pretreatment with this compound reduces TNF-β-induced nuclear translocation of NF-κB p65, as shown via immunofluorescence or subcellular fractionation assays. Dose-dependent effects (e.g., 0.25–2.00 mg/ml) should be validated across multiple cell lines .

Q. What statistical frameworks are recommended for analyzing this compound cytotoxicity data?

One-way ANOVA with post-hoc tests (e.g., Duncan test) is standard for comparing dose-dependent effects. Data should be expressed as mean ± standard error, with at least three independent experiments to ensure reproducibility. Significance thresholds (P<0.05) must be predefined to avoid Type I errors .

Q. Which cell lines are suitable for preliminary screening of this compound's anticancer activity?

The A2058 human melanoma cell line is a common model due to its sensitivity to NF-κB pathway modulation. Researchers may also use other cancer cell lines (e.g., colorectal or breast cancer) to assess broader applicability, ensuring consistency in culture conditions and passage numbers .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo applicability of this compound?

Discrepancies often arise due to differences in bioavailability or metabolic clearance in vivo. To address this, use pharmacokinetic studies (e.g., plasma concentration monitoring) and animal xenograft models to validate antitumor effects. Combinatorial therapies with chemotherapeutic agents may enhance translational relevance .

Q. What methodologies optimize this compound purification from microbial biotransformation?

Sequential purification steps include:

- Fermentation : Use Pichia pastoris (60 g/L cell concentration, 10-hour incubation) to remove glucose/fructose.

- Chromatography : Bio-Gel P-2 columns with optimized flow rates (0.1 mL/min) and sample loading (0.5 mL) improve purity from 19.39% to 76.68%. Validate purity via HPLC or mass spectrometry .

Q. How to design dose-response experiments for this compound's apoptotic effects?

Use a logarithmic concentration range (e.g., 0.1–5.0 mg/ml) to identify IC50 values. Include negative controls (untreated cells) and positive controls (e.g., cisplatin). Apoptosis should be quantified via flow cytometry, with caspase-3/7 activity assays as supplementary validation .

Q. How can hypotheses about this compound's mechanisms align with the FINER criteria?

Hypotheses should be F easible (e.g., using accessible cell lines), I nteresting (addressing NF-κB's role in chemoresistance), N ovel (exploring understudied prebiotic anticancer effects), E thical (avoiding non-essential animal trials), and R elevant (targeting melanoma prevention). Pilot studies are critical to assess practicality .

Q. What strategies ensure reproducibility in this compound-induced apoptosis studies?

Standardize protocols for Annexin V/PI staining (e.g., incubation time, dye concentrations) and use internal controls (e.g., staurosporine-treated cells). Share raw flow cytometry data and analysis parameters (e.g., gating strategies) in supplementary materials .

Q. How to validate this compound's chemopreventive potential beyond melanoma models?

Expand testing to in vivo carcinogenesis models (e.g., UV-induced skin cancer) and evaluate synergistic effects with dietary prebiotics. Include longitudinal studies to monitor tumor incidence and immune response modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。